4-azido-N-propylbenzamide

Description

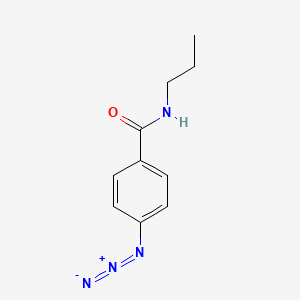

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-7-12-10(15)8-3-5-9(6-4-8)13-14-11/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHVOPSCQVDMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Azido N Propylbenzamide and Analogues

Strategic Retrosynthesis and Precursor Design for Azido-Benzamide Architectures

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, 4-azido-N-propylbenzamide, into simpler, commercially available starting materials. The most logical disconnections are at the amide bond and the C-N bond of the azide (B81097) group. This approach reveals two primary synthetic pathways, differing in the sequence of introducing the key functional groups.

Pathway A involves the initial formation of the C(aryl)-N3 bond, followed by the amide bond formation. This route starts with the synthesis of 4-azidobenzoic acid, which is then coupled with propylamine (B44156).

Pathway B prioritizes the formation of the amide bond first. This route begins with a suitable 4-substituted benzoic acid (e.g., 4-aminobenzoic acid or 4-halobenzoic acid), which is first converted to N-propyl-4-substituted benzamide (B126). The final step is the introduction of the azide group.

Amidation Reactions for the Benzamide Core Formation

The formation of the amide bond between a carboxylic acid precursor and an amine is a cornerstone of this synthesis. Direct condensation of a carboxylic acid and an amine by heating is often inefficient and requires harsh conditions. Therefore, the use of coupling agents to activate the carboxylic acid is the preferred method for synthesizing the benzamide core under mild conditions.

The most common approach involves the reaction of 4-azidobenzoic acid with propylamine in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. The reaction is often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. For instance, 4-azidobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield 4-azidobenzoyl chloride. This highly electrophilic intermediate readily reacts with propylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Interactive Table: Common Reagents for Amidation Reactions

| Reagent Class | Specific Example | Function | Byproduct |

| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acid | Water-soluble urea |

| Coupling Agent | DCC (N,N'-dicyclohexylcarbodiimide) | Activates carboxylic acid | Dicyclohexylurea (precipitate) |

| Additive | HOBt (1-Hydroxybenzotriazole) | Suppresses racemization, improves yield | - |

| Acyl Halide Precursor | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | SO₂ + HCl |

| Base | Triethylamine (Et₃N) | Scavenges acid byproduct (e.g., HCl) | Triethylammonium chloride |

Regioselective Introduction of the Azide Group

The regioselective installation of the azide moiety at the para-position of the benzamide scaffold is critical and can be achieved through several reliable methods.

Diazotization of Aromatic Amines : This is a widely used method for introducing an azide group onto an aromatic ring. The synthesis can start from 4-aminobenzoic acid, which is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. Subsequent treatment of this intermediate with sodium azide (NaN₃) results in the displacement of the diazonium group (N₂) to form 4-azidobenzoic acid with high regioselectivity. This precursor is then used in amidation reactions as described previously. Alternatively, N-propyl-4-aminobenzamide can be synthesized first and then subjected to the same diazotization-azidation sequence to yield the final product.

Diazo Transfer Reactions : This method offers an alternative for converting a primary amine to an azide under milder conditions. If the synthesis starts with N-propyl-4-aminobenzamide, the amino group can be converted directly to an azide using a diazo-transfer reagent. Reagents such as imidazole-1-sulfonyl azide or trifluoromethanesulfonyl azide (TfN₃) are effective for this transformation, which can be catalyzed by copper salts. This approach avoids the sometimes harsh conditions of diazotization.

Nucleophilic Aromatic Substitution (SNAr) : The azide group can also be introduced via nucleophilic substitution of a suitable leaving group, typically a halogen, on the aromatic ring. This pathway requires a precursor like N-propyl-4-fluorobenzamide or N-propyl-4-nitrobenzamide. The reaction with sodium azide, often in a polar aprotic solvent like DMF or DMSO, displaces the fluoride (B91410) or nitro group. The SNAr reaction is facilitated by the electron-withdrawing nature of the amide group, which stabilizes the negatively charged Meisenheimer complex intermediate. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I.

Interactive Table: Comparison of Azide Introduction Methods

| Method | Precursor | Key Reagents | Key Features |

| Diazotization | 4-Aminobenzamide | NaNO₂, HCl; then NaN₃ | High yield, common method, requires low temperature. |

| Diazo Transfer | 4-Aminobenzamide | Imidazole-1-sulfonyl azide, Cu(II) | Milder conditions, avoids diazonium salts. |

| SNAr | 4-Fluorobenzamide | NaN₃ | Requires activated precursor, good for specific substrates. |

Functionalization Strategies for the N-Propyl Side Chain and Aromatic Ring

Further diversification of the this compound scaffold can be achieved by functionalizing the N-propyl side chain or the aromatic ring.

N-Propyl Side Chain Functionalization : The aliphatic C-H bonds of the N-propyl group are typically unreactive. However, modern synthetic methods, particularly those involving radical chemistry, can enable their functionalization. Photoinduced radical cascade strategies can be employed for the remote functionalization of amides. This process can involve the generation of an electrophilic amidyl radical, which undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical at the γ-position of the N-propyl chain. This radical can then be trapped by various reagents to install functionalities such as halogens (F, Cl) or cyano groups.

Aromatic Ring Functionalization : The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the directing effects of the two existing substituents. The N-propylamide group is an activating, ortho, para-director due to the lone pair on the nitrogen atom. The azide group is generally considered a deactivating, ortho, para-director. Since the para position is already occupied, any further substitution would be directed to the ortho positions (C2 and C6) relative to the amide group. Given the combined directing effects, electrophilic reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to occur primarily at the positions ortho to the powerfully activating amide substituent.

Transition Metal-Catalyzed Synthetic Routes for Azido-Benzamide Systems

Transition metal catalysis offers powerful tools for forming C-C and C-heteroatom bonds with high efficiency and selectivity, providing advanced routes to synthesize and derivatize azido-benzamide systems.

Directed C-H Functionalization Approaches for Benzamide Derivatization

The amide functionality is an excellent directing group for transition metal-catalyzed C-H activation, enabling regioselective functionalization at the ortho position of the benzamide ring. Palladium and rhodium are the most commonly employed metals for this purpose.

Palladium-Catalyzed Reactions : Palladium(II) catalysts can facilitate the ortho-arylation of benzamides with aryl halides. The reaction proceeds through a cyclometalated intermediate where the palladium coordinates to the amide oxygen and activates a proximal C-H bond. Similarly, palladium catalysis can be used for ortho-silylation and other C-H functionalizations, using the N-substituted amide as a removable or permanent directing group.

Rhodium-Catalyzed Reactions : Cationic rhodium(III) complexes, such as [CpRhCl₂]₂, are highly effective catalysts for C-H activation directed by amides. These catalysts can mediate the coupling of benzamides with alkenes (ortho-alkenylation) and alkynes to construct complex heterocyclic systems. The reaction typically involves a concerted metalation-deprotonation pathway to form a five-membered rhodacycle intermediate, which then undergoes further reaction with the coupling partner.

Interactive Table: Examples of Amide-Directed C-H Functionalization

| Metal Catalyst | Coupling Partner | Reaction Type | Product Type |

| Palladium(II) Acetate | Aryl Iodide | C-H Arylation | ortho-Aryl Benzamide |

| CpRh(MeCN)₃₂ | Alkene | C-H Alkenylation | ortho-Alkenyl Benzamide |

| Palladium(II) Acetate | Disilane | C-H Silylation | ortho-Silyl Benzamide |

Catalytic Systems for Efficient Azide Incorporation and Transformation

Transition metals can also play a crucial role in both the introduction of the azide group and its subsequent chemical transformations.

Catalytic Azide Incorporation : While diazotization is common, copper-catalyzed methods have been developed for the azidation of arylboronic acids and aryl halides. For example, the reaction of a 4-bromobenzamide (B181206) derivative with sodium azide can be catalyzed by copper(I) salts, often in the presence of a supporting ligand like L-proline, to facilitate the C-N bond formation.

Catalytic Transformation of the Azide Group : The azide group is a versatile functional handle, and its reactivity can be harnessed through catalysis.

C-H Amination : Aryl azides can serve as nitrene precursors in transition metal-catalyzed reactions. Rhodium(II) complexes can catalyze the intramolecular amination of aliphatic C-H bonds, where the azide group on the aromatic ring inserts into a C-H bond on a nearby alkyl chain. Similarly, intermolecular C-H amination of other arenes can be achieved using this compound as the nitrogen source, catalyzed by rhodium complexes. These reactions proceed with the extrusion of N₂ gas, making them atom-economical and environmentally benign.

Azide-Alkyne Cycloaddition : The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This transformation is dramatically accelerated by copper(I) catalysts (CuAAC or "click chemistry"), proceeding with high yield and complete regioselectivity for the 1,4-disubstituted product. This compound can be readily coupled with a variety of terminal alkynes using catalytic amounts of a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. This reaction provides a powerful method for conjugating the azido-benzamide core to other molecules.

Table of Compounds

| Compound Name |

| This compound |

| 4-azidobenzoic acid |

| Propylamine |

| N-propyl-4-aminobenzamide |

| 4-aminobenzoic acid |

| 4-halobenzoic acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| Thionyl chloride |

| 4-azidobenzoyl chloride |

| Triethylamine |

| Pyridine |

| Sodium nitrite |

| Sodium azide |

| Imidazole-1-sulfonyl azide |

| Trifluoromethanesulfonyl azide (TfN₃) |

| N-propyl-4-fluorobenzamide |

| N-propyl-4-nitrobenzamide |

| Palladium(II) Acetate |

| [Cp*RhCl₂]₂ |

| Copper(I) iodide |

| Copper(II) sulfate |

| L-proline |

| Sodium ascorbate |

Chemodivergent Synthesis in the Context of Azido-Benzamide Scaffolds

Chemodivergent synthesis represents a sophisticated strategy to generate a library of structurally distinct molecules from a common intermediate by subtly altering reaction conditions. While specific literature detailing a chemodivergent approach for this compound is not extensively documented, the principles can be applied to the versatile azido-benzamide scaffold. The synthesis of 4-azido benzamides typically involves the coupling of a 4-azidobenzoyl derivative with a suitable amine. researchgate.net A chemodivergent approach would introduce reaction pathways that allow for selective modifications of the core structure, leading to a range of analogues.

A hypothetical chemodivergent strategy starting from a common precursor, such as 4-azidobenzoic acid, could be envisioned. By employing different coupling reagents, solvents, or temperatures, the reaction could be steered towards the formation of not only the target N-propylamide but also other N-alkylated or N-arylated analogues. Furthermore, the azide group itself offers a branching point for divergent synthesis. Under one set of conditions, the azide could be reduced to an amine, which can then undergo a variety of subsequent reactions. Under a different set of conditions, the azide could participate in cycloaddition reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce diverse heterocyclic moieties.

The development of such strategies is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, in the context of developing inhibitors for specific enzymes, having access to a diverse set of analogues allows for the fine-tuning of inhibitory activity and selectivity. researchgate.net The ability to generate bifacial benzamide-based foldamers, which can mimic α-helices, highlights the potential for creating complex molecular architectures from relatively simple building blocks. rsc.orgnih.gov A chemodivergent approach would significantly enhance the efficiency of exploring the chemical space around the this compound core.

Analytical Methodologies for Synthetic Verification and Purity Assessment

The verification of the synthesis and the assessment of the purity of this compound are critical steps to ensure its identity and quality. A suite of analytical techniques is employed for this purpose, each providing specific information about the compound's structure and purity profile. The presence of the azide functional group necessitates careful analytical consideration due to its potential reactivity and the possibility of forming mutagenic impurities. researchgate.netlgcstandards.com

Table 1: Analytical Methodologies for this compound

| Analytical Technique | Purpose | Key Findings and Applications |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main compound and impurities. | HPLC methods, often coupled with UV detection, are used to separate the target compound from starting materials, by-products, and degradation products. A method using chemical derivatization followed by HPLC has been described for the quantification of azide impurities in drug substances, with a potential quantitation range of 50-1000 ppm. chromatographyonline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Structural confirmation and sensitive detection of impurities. | This highly sensitive technique is crucial for identifying and quantifying trace-level azido (B1232118) impurities. researchgate.netresearchgate.net It provides molecular weight information and fragmentation patterns, confirming the identity of the synthesized compound and any potential contaminants. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and by-products. | GC-MS can be employed to detect and quantify volatile organic impurities that may be present from the synthesis. researchgate.netresearchgate.net Derivatization techniques can be used to make non-volatile compounds, such as azide-containing molecules, amenable to GC analysis. chromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Unambiguous structural elucidation. | NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the definitive confirmation of the this compound structure. |

| Infrared (IR) Spectroscopy | Confirmation of functional groups. | IR spectroscopy is used to confirm the presence of key functional groups, such as the characteristic azide (N₃) stretch, the amide C=O bond, and N-H bonds. |

Regulatory bodies emphasize the importance of controlling mutagenic impurities, such as azides, in pharmaceutical products. lgcstandards.com Therefore, the development and validation of sensitive analytical methods are paramount. The methods used to identify and quantify these impurities often require highly sensitive instruments capable of detecting them at trace levels. researchgate.netresearchgate.net The choice of analytical method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.

Elucidation of 4 Azido N Propylbenzamide in Bioorthogonal Chemical Systems

Fundamental Principles and Mechanistic Insights of Azide-Alkyne Cycloaddition

The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry due to its small size, stability in biological media, and specific reactivity with alkynes. wikipedia.org This selective reactivity is harnessed in two primary forms of cycloaddition reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Copper-Free Environments

To circumvent the potential cytotoxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction utilizes a strained cyclooctyne (B158145), which possesses significant ring strain that dramatically accelerates the reaction with an azide without the need for a metal catalyst. wikipedia.org The relief of this ring strain provides the driving force for the [3+2] cycloaddition, resulting in the formation of a stable triazole linkage.

The kinetics of SPAAC are generally slower than CuAAC, but the absence of a toxic catalyst makes it highly suitable for applications in living cells and organisms. Various generations of cyclooctynes have been developed with enhanced reactivity and stability to broaden the utility of SPAAC in diverse biological settings.

Rational Design Considerations for 4-azido-N-propylbenzamide as a Bioorthogonal Probe

The rational design of a bioorthogonal probe like this compound would involve careful consideration of its structural components to ensure optimal performance in biological systems.

Integration into Diverse Bioconjugation Architectures for Complex Molecular Assemblies

The structure of this compound, featuring a terminal azide group, makes it theoretically suitable for integration into a variety of bioconjugation strategies. The benzamide (B126) portion of the molecule could be modified to include linkers or targeting moieties. For instance, the aromatic ring could be functionalized to attach it to proteins, nucleic acids, or small molecule drugs. The N-propyl group could also be altered to modulate the solubility and steric properties of the probe.

The ultimate goal of such a design would be to create a modular probe that can be easily incorporated into larger, complex molecular assemblies. For example, it could be envisioned as a component of an antibody-drug conjugate, where the azide serves as a handle for attaching a cytotoxic drug via click chemistry. researchgate.net

Principles of Orthogonality with Endogenous Biological Pathways and Reactivity in Living Systems

A critical aspect of the design of any bioorthogonal probe is ensuring its orthogonality to the native biochemistry of the cell. The azide group is well-established as being bioorthogonal, as it is largely unreactive with the functional groups typically found in biological molecules. wikipedia.org

The benzamide scaffold of this compound would also need to be evaluated for any potential off-target interactions. Ideally, the entire molecule should be inert to metabolic pathways and not interfere with cellular signaling or other biological processes. The N-propylbenzamide portion would be expected to have some degree of lipophilicity, which could influence its cellular uptake and distribution. In the context of photoaffinity labeling, related azidobenzamidine compounds have been used to probe protein binding sites, suggesting that the azido-benzoyl moiety can be targeted to specific biological interactions. nih.govresearchgate.net

Applications in Targeted Biomolecule Labeling and Modification

While no specific applications of this compound in biomolecule labeling are documented, one can hypothesize its potential uses based on the known applications of other azide-containing probes. These applications generally fall under the umbrella of chemical biology and drug discovery.

Hypothetically, this compound could be used as a building block in the synthesis of more complex probes for:

Protein Labeling and Identification: By attaching a targeting ligand to the benzamide core, the probe could be directed to a specific protein of interest. Subsequent reaction with a fluorescently tagged alkyne would allow for visualization and tracking of the protein within a cell.

Activity-Based Protein Profiling: If incorporated into a reactive molecule that covalently binds to the active site of an enzyme, the azide handle could be used to attach a reporter tag for identifying the enzyme from a complex mixture.

Drug Discovery: In the synthesis of compound libraries for drug screening, the azide group can serve as a convenient point of attachment for various molecular fragments, facilitating the rapid generation of diverse chemical entities. nih.gov

The table below summarizes the potential, though currently undocumented, research applications of this compound.

| Application Area | Potential Use of this compound | Paired Bioorthogonal Reaction |

| Proteomics | As a chemical probe to tag and identify specific proteins. | CuAAC or SPAAC |

| Cell Biology | For fluorescent labeling and imaging of cellular components. | CuAAC or SPAAC |

| Drug Development | As a scaffold in the synthesis of targeted therapeutic agents. | CuAAC |

Site-Specific Conjugation with Peptides and Oligonucleotides on Solid Support and in Solution

The precise, site-specific labeling of peptides and oligonucleotides is crucial for developing targeted therapeutics and diagnostic tools. nih.govglenresearch.com this compound could be instrumental in this context through its participation in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orgwikipedia.org

In solid-phase peptide synthesis, an amino acid functionalized with a terminal alkyne could be incorporated at a specific position in the peptide chain. Subsequently, this compound could be "clicked" onto the resin-bound peptide. nih.gov This approach allows for the introduction of the benzamide moiety at a defined location, which could be used to modulate the peptide's pharmacological properties or to attach other functionalities. A similar strategy can be envisioned for oligonucleotides, where a phosphoramidite (B1245037) building block containing an alkyne handle is incorporated during automated DNA/RNA synthesis. google.comnih.gov The resulting alkyne-modified oligonucleotide, either on solid support or in solution, can then be conjugated with this compound.

The choice between CuAAC and SPAAC is critical. While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. wikipedia.org Therefore, for in-solution conjugations intended for biological applications, the copper-free SPAAC, which utilizes a strained cyclooctyne, would be the preferred method. escholarship.org

Table 1: Potential Methods for Site-Specific Conjugation using this compound

| Biomolecule | Conjugation Strategy | Key Reagents | Potential Application |

|---|---|---|---|

| Peptide | Solid-Phase CuAAC | Alkyne-functionalized amino acid, this compound, Cu(I) catalyst | Synthesis of targeted peptide-drug conjugates |

Modification of Proteins, Glycoconjugates, and Lipids for Functional Studies

Bioorthogonal chemistry provides powerful tools for the modification of complex biomolecules to study their function in their native environment. nih.gov this compound could serve as a chemical reporter for labeling proteins, glycoconjugates, and lipids that have been metabolically engineered to contain a complementary alkyne group.

For protein modification, an unnatural amino acid bearing an alkyne side chain can be genetically encoded and incorporated into a protein of interest. nih.gov The cells expressing this protein can then be treated with this compound, leading to the covalent attachment of the benzamide moiety to the protein via click chemistry. This would allow for the introduction of a unique chemical handle for subsequent analysis or functional modulation.

In the study of glycoconjugates, cells can be cultured with an alkyne-modified monosaccharide, which is metabolically incorporated into cell-surface glycans. nih.gov The subsequent addition of this compound would lead to the specific labeling of these glycoconjugates, enabling studies of glycan trafficking and function.

Similarly, for lipid modification, an alkyne-containing fatty acid analogue can be introduced to cells and incorporated into various lipid species. nih.gov Treatment with this compound would then allow for the specific tagging of these lipids, facilitating the investigation of lipid metabolism and localization.

Development of Cellular and Subcellular Imaging Strategies employing Azide-Tagged Constructs

The ability to visualize biomolecules within living cells is essential for understanding dynamic cellular processes. nih.gov Azide-tagged constructs, in conjunction with fluorescently labeled probes, have become invaluable for cellular and subcellular imaging. While this compound itself is not fluorescent, it can be used in a two-step imaging strategy.

First, a biomolecule of interest is tagged with this compound, as described in the sections above. Then, a fluorescent probe containing a terminal alkyne or a strained cyclooctyne is introduced. nih.gov The bioorthogonal reaction between the azide on the target biomolecule and the alkyne on the fluorescent probe results in the specific fluorescent labeling of the target. This approach allows for high-contrast imaging with minimal background fluorescence.

For subcellular imaging, this strategy can be particularly powerful. For instance, if a protein known to localize to a specific organelle is tagged with this compound, the subsequent fluorescent labeling can provide high-resolution images of that organelle's morphology and dynamics.

Table 2: Hypothetical Two-Step Cellular Imaging Strategy

| Step | Procedure | Purpose |

|---|---|---|

| 1. Tagging | Introduce this compound onto a target biomolecule (e.g., via metabolic labeling with an alkyne precursor followed by click chemistry). | Install the azide handle on the molecule of interest. |

Engineering of Novel Advanced Materials through Bioorthogonal Ligation Technologies

The principles of bioorthogonal chemistry extend beyond cell biology and into the realm of materials science. oregonstate.edu The highly specific and efficient nature of azide-alkyne cycloaddition makes it an excellent tool for the construction of complex, functional biomaterials.

This compound could be used to functionalize the surface of various materials. For example, a polymer scaffold could be synthesized to contain terminal alkyne groups. The subsequent reaction with this compound would coat the surface with the benzamide moiety. This could be used to alter the material's properties, such as its hydrophobicity or its ability to interact with biological systems.

Furthermore, this compound could be used as a linker to conjugate biological molecules, such as enzymes or antibodies, to a material's surface. This would involve first functionalizing the biomolecule with an alkyne group and then using click chemistry to attach it to an azide-modified material. Such "smart" materials have a wide range of potential applications, from biosensors to drug delivery systems.

Investigations into 4 Azido N Propylbenzamide in Photoaffinity Labeling

Photochemical Principles and Reactivity of Aryl Azides for Covalent Capture

Aryl azides, such as the azido (B1232118) group in 4-azido-N-propylbenzamide, are a cornerstone of photoaffinity labeling due to their relative stability in the dark and their high reactivity upon photoirradiation. mdpi.com When exposed to ultraviolet (UV) light, typically at wavelengths less than 300 nm, the aryl azide (B81097) group is excited and expels a molecule of nitrogen gas (N₂), generating a highly reactive singlet nitrene intermediate. mdpi.comresearchgate.net

This singlet nitrene is exceptionally reactive and can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds, which are abundant in the amino acid residues of proteins. nih.govmedchemexpress.com This broad reactivity allows the probe to covalently label its binding partner in close proximity. researchgate.net However, the singlet nitrene can also undergo intersystem crossing to a more stable but less reactive triplet nitrene. mdpi.comresearchgate.net The triplet nitrene is less useful for photoaffinity labeling as it has a longer lifetime and is more likely to react with solvent or other non-target molecules, leading to non-specific labeling. nih.gov

Another potential reaction pathway for the singlet nitrene is rearrangement into a benzazirine, which can then isomerize to a ketenimine. researchgate.net These rearranged products can also react with nucleophiles, but this can sometimes lead to less specific labeling of the target protein. mdpi.com The efficiency of covalent capture is therefore dependent on the competition between these different reaction pathways.

Key Photochemical Reactions of Aryl Azides:

| Reactive Intermediate | Subsequent Reactions | Relevance to Covalent Capture |

| Singlet Nitrene | C-H/N-H insertion, addition to C=C bonds | High: Primary pathway for specific labeling. |

| Triplet Nitrene | H-atom abstraction, slower reactions | Low: Contributes to non-specific labeling. |

| Benzazirine/Ketenimine | Reaction with nucleophiles | Moderate: Can contribute to labeling, but may be less specific. |

Design Considerations for this compound as a Photoactivatable Probe

The design of a photoaffinity probe like this compound is critical for its success in identifying and mapping protein interactions. The probe typically consists of three key components: a recognition element (pharmacophore), a photoreactive group, and often a reporter tag for detection and enrichment. mdpi.comnih.gov In this compound, the N-propylbenzamide moiety can act as the recognition element, while the 4-azido group is the photoreactive component.

To maximize the efficiency of covalent adduct formation, several factors in the design of this compound are considered. The position of the azide group on the benzamide (B126) ring influences its photoreactivity. The electronic properties of the aromatic ring can affect the lifetime and reactivity of the generated nitrene.

Furthermore, the linker connecting the photoreactive group to the recognition element, in this case, the direct attachment to the benzamide ring, is crucial. nih.gov The length and flexibility of a linker can influence the ability of the reactive nitrene to reach and react with amino acid residues within the binding site. A linker that is too long may lead to labeling outside the specific binding pocket, while a very short or rigid linker might restrict the reactivity of the nitrene.

Specificity is paramount in photoaffinity labeling to ensure that the probe predominantly labels its intended target protein. nih.govtandfonline.com The N-propylbenzamide portion of the molecule is designed to have a specific affinity for the target protein, guiding the probe to the desired binding site. The affinity of the probe for its target should be high enough to ensure that at the concentrations used, it is primarily located at the target site before photoactivation. nih.gov

To minimize non-specific labeling of abundant proteins, control experiments are essential. nih.gov These often involve competition experiments where the biological system is pre-incubated with an excess of the non-photoreactive parent compound (N-propylbenzamide in this case) to block the specific binding sites. scispace.com A reduction in labeling of a particular protein in the presence of the competitor indicates specific binding.

Methodological Advancements in Photoaffinity Profiling with Azide-Based Probes

The use of azide-based probes like this compound has been enhanced by methodological advancements that allow for more precise identification and characterization of protein-ligand interactions.

Once a target protein has been covalently labeled with this compound, the next step is to identify the specific site of modification. This is typically achieved using mass spectrometry-based proteomics. The labeled protein is isolated and digested into smaller peptides, and the modified peptides are then identified by tandem mass spectrometry (MS/MS). nih.gov The mass of the adducted probe on a peptide allows for the precise localization of the binding site.

This information is invaluable for understanding the molecular basis of the protein-ligand interaction and can guide the design of more potent and selective drugs. nih.gov

Beyond just identifying the binding site, photoaffinity labeling with probes like this compound can provide a more comprehensive map of the ligand-protein interaction landscape. rsc.orgnih.gov By analyzing the different amino acid residues that are labeled, researchers can gain insights into the orientation of the ligand within the binding pocket and the nature of the surrounding microenvironment.

Chemoproteomic workflows, often incorporating isotopic labeling, allow for the quantitative analysis of probe-protein interactions across the proteome. nih.gov This enables a broader understanding of a compound's selectivity and potential off-target effects. The integration of photoaffinity labeling with structural biology techniques further enhances the detailed characterization of these interactions.

Computational and Theoretical Frameworks for 4 Azido N Propylbenzamide Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of 4-azido-N-propylbenzamide. These calculations provide deep insights into electron distribution, orbital energies, and molecular reactivity, which are essential for predicting its chemical behavior, particularly in the context of cycloaddition reactions, which are characteristic of the azide (B81097) functional group.

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for studying the mechanisms of organic reactions, including the [3+2] cycloaddition (32CA) reactions typical of aryl azides like this compound. mdpi.com MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity.

Within the MEDT framework, the analysis of the Electron Localization Function (ELF) is used to characterize the electronic structure of the azide. For aryl azides, ELF analysis typically classifies them as zwitterionic-type three-atom components (TACs). ias.ac.inresearchgate.net This classification implies that their cycloaddition reactions are often associated with high activation energies. ias.ac.in

Conceptual DFT reactivity indices are employed to predict the electrophilic and nucleophilic nature of the reactants. The azide group generally acts as the electrophilic component, while the other reactant (e.g., an alkyne or alkene) serves as the nucleophile. researchgate.net The polar nature of these reactions can be quantified by the global electron density transfer (GEDT) calculated at the transition state. ias.ac.in Studies on similar systems have shown that many azide cycloadditions proceed through a one-step mechanism via asynchronous transition states. ias.ac.inresearchgate.net The application of MEDT to this compound would allow for a detailed mechanistic understanding of its participation in 32CA reactions, predicting regioselectivity and kinetic feasibility. researchgate.net

| Molecule/Fragment | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| Aryl Azide | -3.5 eV | 4.8 eV | 1.29 eV | 2.1 eV |

| Alkyne (Nucleophile) | -2.9 eV | 5.5 eV | 0.77 eV | 3.0 eV |

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating complex organic reactions. cuny.edu It is extensively used to map the potential energy surfaces of reactions involving aryl azides, providing critical data on the stability of reactants, intermediates, products, and, most importantly, transition states. rsc.orgaiche.org DFT calculations, often using functionals like B3LYP or M06-2X, allow for the precise location and characterization of transition state structures. cuny.edu

For this compound, DFT would be instrumental in analyzing its cycloaddition reactions. By calculating the activation energies (energy barriers), researchers can predict the kinetics and regioselectivity of the reaction. nih.govrsc.org For instance, in an azide-alkyne cycloaddition, DFT can determine the energy barriers for the formation of different regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles), thereby predicting the major product. nih.gov The reliability of DFT in elucidating these pathways has been repeatedly demonstrated. cuny.edu

Furthermore, DFT is used to study other potential reactions, such as the thermal or photochemical decomposition of the azide group, which proceeds via a nitrene intermediate. acs.org The calculated energetic barriers for N₂ extrusion from the aryl azide excited state can provide insight into its photostability and reactivity. acs.org

| Reaction Pathway | Transition State | Solvent | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Formation of 1,4-isomer | TS-1,4 | Acetonitrile | 24.5 |

| Formation of 1,5-isomer | TS-1,5 | Acetonitrile | 26.1 |

| Thermal Decomposition | TS-N2 | Acetonitrile | 38.1 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While quantum chemical methods excel at describing electronic structure and reactivity, Molecular Dynamics (MD) simulations are essential for understanding the conformational dynamics and intermolecular interactions of this compound over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the system's behavior in a simulated environment, such as in aqueous solution. nih.gov

For this compound, which possesses a flexible N-propyl group, MD simulations are crucial for exploring its conformational landscape. nih.gov By simulating the molecule for nanoseconds to microseconds, researchers can identify the most stable conformations and the energetic barriers between them. This is vital for understanding how the molecule's shape influences its reactivity and its ability to interact with other molecules, such as biological targets. tandfonline.com

When this compound is designed as a probe to interact with a specific protein, MD simulations can model the ligand-target dynamics. nih.gov These simulations can reveal the binding mode of the compound within the protein's active site, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and assess the stability of the ligand-protein complex. dovepress.com Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed to evaluate the stability of the complex and the flexibility of different regions. nih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Overall stability of the protein and the ligand's binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses conformational changes and protein folding/unfolding. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between ligand and target over time. | Identifies key interactions responsible for binding affinity and specificity. |

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Probe Optimization

In silico modeling plays a pivotal role in modern drug discovery and chemical probe development by establishing Quantitative Structure-Activity Relationships (QSAR). mdpi.com QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. scispace.com For a compound like this compound, QSAR studies can predict its potential efficacy and guide the synthesis of more potent analogs. researchgate.net

The process begins with the calculation of molecular descriptors for this compound and related molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). mdpi.com These calculated properties are then used to build a mathematical model that predicts activity. Such models help identify which molecular features are crucial for the desired biological effect, allowing for targeted optimization of the probe's structure. nih.gov

Furthermore, in silico tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. jonuns.com Predicting these pharmacokinetic and toxicological profiles early in the design phase is essential for developing viable chemical probes. For this compound, these predictions would help assess its potential as a drug-like molecule and identify potential liabilities that need to be addressed through chemical modification. nih.gov

Prediction of Spectroscopic Signatures and Reactivity Profiles to Guide Experimental Design

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for guiding their experimental synthesis and characterization. nih.gov DFT and its time-dependent extension (TD-DFT) can accurately calculate various spectroscopic signatures for this compound.

For example, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the molecule's structure. rsc.org Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed, aiding in the identification of key functional groups, such as the characteristic azide (N₃) and amide (C=O) stretches. nih.gov TD-DFT calculations can predict the UV-Vis absorption spectrum, providing information about the electronic transitions and the photophysical properties of the compound. rsc.org

By providing a theoretical spectrum, these computational methods allow experimentalists to anticipate the results, aiding in the interpretation of complex spectra and confirming the identity and purity of the synthesized this compound. This synergy between theoretical prediction and experimental validation accelerates the research and development process. nih.gov

| Spectroscopic Data | Key Functional Group | Calculated Value (DFT) | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | Amide C=O stretch | 1685 cm⁻¹ | 1660 cm⁻¹ |

| IR Frequency (cm⁻¹) | Azide N₃ asym. stretch | 2125 cm⁻¹ | 2110 cm⁻¹ |

| ¹³C NMR Chemical Shift (ppm) | Amide Carbonyl (C=O) | 168.2 ppm | 166.5 ppm |

| UV-Vis λmax (nm) | π → π* transition | 265 nm | 270 nm |

Emerging Research Paradigms and Future Outlook for 4 Azido N Propylbenzamide

Integration with Advanced Functional Proteomics and Chemical Genetics Approaches

The integration of 4-azido-N-propylbenzamide into functional proteomics and chemical genetics is poised to provide unprecedented insights into protein function and interaction networks. In functional proteomics, this compound can be utilized as a photoaffinity labeling (PAL) probe. Upon photoactivation, the azide (B81097) group forms a highly reactive nitrene intermediate that can covalently crosslink to interacting proteins in close proximity. This allows for the identification of direct binding partners of small molecules, a critical step in drug discovery and target validation.

Chemical genetics, a field that uses small molecules to perturb protein function, can leverage this compound to dissect cellular pathways. By attaching this photoactivatable crosslinker to a bioactive molecule, researchers can identify the specific protein targets of that molecule within a complex cellular environment. This approach, often coupled with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), enables the precise identification and quantification of target proteins.

| Research Approach | Key Technique | Expected Outcome |

| Functional Proteomics | Photoaffinity Labeling (PAL) coupled with Mass Spectrometry | Identification of direct protein binding partners of a ligand of interest. |

| Chemical Genetics | Covalent capture of protein targets using a derivatized probe | Elucidation of the mechanism of action of bioactive small molecules. |

| Target Deconvolution | Competitive binding assays with the this compound probe | Validation of drug targets and identification of off-target effects. |

Development of Multi-Functional Probes Incorporating the this compound Scaffold

The this compound structure serves as a valuable scaffold for the design and synthesis of multi-functional probes. These sophisticated chemical tools can carry multiple functionalities to enable more complex biological experiments. For instance, a multi-functional probe could incorporate:

A targeting moiety: This would direct the probe to a specific protein or cellular location.

The this compound core: For photo-crosslinking to the target.

A reporter tag: Such as a fluorophore for imaging or a biotin handle for affinity purification.

The development of such probes allows for a multi-pronged investigation of biological processes. For example, a probe could be used to simultaneously visualize its target within a cell and then isolate the target and its binding partners for subsequent analysis by mass spectrometry.

| Probe Component | Function | Example |

| Targeting Moiety | Directs the probe to a specific biomolecule or location. | A known enzyme inhibitor or a ligand for a specific receptor. |

| This compound | Covalently crosslinks to the target upon photoactivation. | N/A |

| Reporter Tag | Enables detection and/or purification of the probe-target complex. | Fluorescein (for imaging), Biotin (for purification). |

Unraveling Complex Biological Mechanisms through Azide-Tagged Systems

Azide-tagged systems, exemplified by molecules like this compound, are instrumental in unraveling complex biological mechanisms. The azide group's bioorthogonality—its inability to react with most biological molecules until specifically triggered—makes it an ideal chemical handle. Researchers can introduce azide-modified molecules into living cells or organisms to track metabolic pathways or post-translational modifications.

For instance, azide-labeled sugars can be metabolically incorporated into glycans, or azide-labeled amino acids can be incorporated into newly synthesized proteins. These azide-tagged biomolecules can then be visualized or captured using bioorthogonal reactions, providing a snapshot of dynamic cellular processes. The this compound, when used as part of a larger bioactive molecule, can help to identify the downstream targets and pathways affected by that molecule's activity.

Exploration of Complementary Bioorthogonal Chemistries and Their Synergy with Azide Reactivity

The azide group is central to several bioorthogonal reactions, most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The future of research with this compound will likely involve the synergistic use of these reactions with other complementary bioorthogonal chemistries.

This "multi-labeling" approach would allow for the simultaneous tracking of multiple biological processes within the same system. For example, a cell could be treated with an azide-labeled probe and another probe containing a different bioorthogonal handle, such as a terminal alkyne or a strained alkene. The two probes could then be independently and specifically reacted with their respective reporter tags, enabling dual imaging or parallel purification experiments. This approach would provide a more holistic view of the intricate and interconnected nature of cellular signaling pathways.

| Bioorthogonal Reaction | Azide-Based Partner | Complementary Partner | Key Features |

| Staudinger Ligation | Azide | Phosphine | Forms a stable amide bond; does not require a metal catalyst. |

| Click Chemistry (CuAAC) | Azide | Terminal Alkyne | High reaction rate and efficiency; requires a copper catalyst. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Does not require a toxic metal catalyst; suitable for live-cell imaging. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.